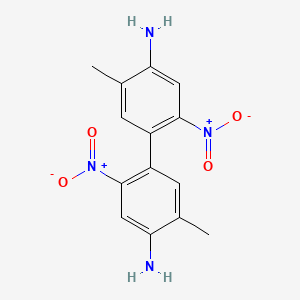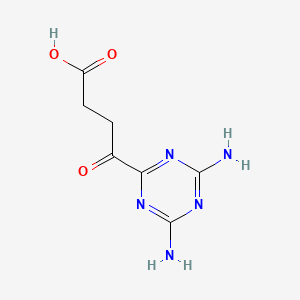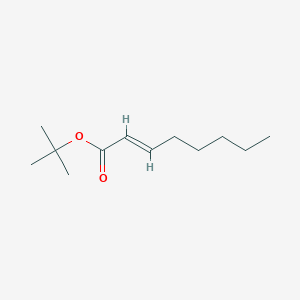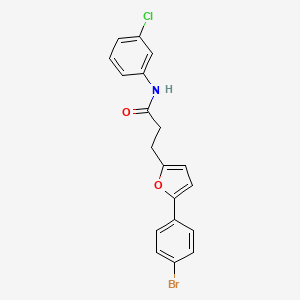
Hexadecyltribenzylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyltribenzylsilane is an organosilicon compound with the molecular formula C37H54Si. It is characterized by a silicon atom bonded to a hexadecyl group and three benzyl groups. This compound is part of a broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexadecyltribenzylsilane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of a platinum catalyst under mild conditions. The general reaction scheme is as follows: [ \text{SiH} + \text{C=C} \rightarrow \text{Si-C-C} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of hexadecylsilane with benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Análisis De Reacciones Químicas
Types of Reactions: Hexadecyltribenzylsilane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexadecyltribenzylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which hexadecyltribenzylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen and carbon atoms, leading to the formation of siloxane linkages. These linkages are crucial in the stabilization of biomolecules and the formation of silicone-based materials .
Comparación Con Compuestos Similares
- Hexadecyltrimethoxysilane
- Octadecylsilane
- Chlorotributylsilane
Comparison: Hexadecyltribenzylsilane is unique due to the presence of three benzyl groups, which provide additional steric hindrance and influence its reactivity. In contrast, compounds like hexadecyltrimethoxysilane and octadecylsilane have different functional groups that affect their chemical behavior and applications .
Propiedades
Número CAS |
4033-52-7 |
|---|---|
Fórmula molecular |
C37H54Si |
Peso molecular |
526.9 g/mol |
Nombre IUPAC |
tribenzyl(hexadecyl)silane |
InChI |
InChI=1S/C37H54Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-38(32-35-25-18-15-19-26-35,33-36-27-20-16-21-28-36)34-37-29-22-17-23-30-37/h15-23,25-30H,2-14,24,31-34H2,1H3 |
Clave InChI |
PMUKEEXASXEDFO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC[Si](CC1=CC=CC=C1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-1-[4-[(3-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B15076423.png)
![4,4,5-Trimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B15076427.png)



![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15076466.png)
![3-[4-(4-methylphenyl)-5-thioxo-3-(4-toluidino)-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B15076483.png)




![1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15076512.png)


